2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
It has been shown to exhibit promising in-vitro anti-proliferative activity against two human epithelial cell lines; breast (mcf-7) and liver (hepg2) without harming normal fibroblasts . This suggests that the compound may target specific proteins or pathways involved in the proliferation of these cancer cells.
Mode of Action
The compound’s structure, which includes a 1,3-dioxoisoindoline moiety, may play a role in its interaction with its targets
Result of Action
The compound has demonstrated anti-proliferative activity against certain cancer cell lines without harming normal fibroblasts . This suggests that the compound may selectively inhibit the growth of cancer cells, potentially leading to a reduction in tumor size and progression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoindolinone core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include acetic anhydride, methoxybenzo[d]thiazole, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential use as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may have applications in the development of new materials or chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide stands out due to its unique structure and potential applications. Similar compounds include:
2-(1,3-Dioxoisoindolin-2-yl)acetic acid
2-(3,4-Dihydroisoquinolin-1-yl)isoindole-1,3-dione
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N-(triisopropylsilyl)benzenesulfondiimidoate
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-25-12-7-4-8-13-15(12)20-18(26-13)19-14(22)9-21-16(23)10-5-2-3-6-11(10)17(21)24/h2-8H,9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDNGQJQZEPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.